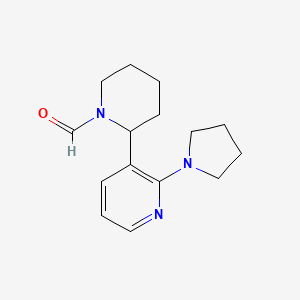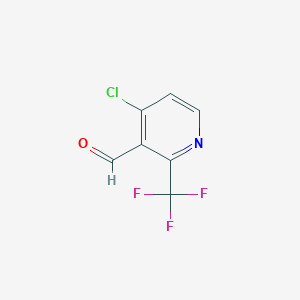
4-Chloro-2-(trifluoromethyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethyl)nicotinaldehyde is an organic compound with the chemical formula C7H3ClF3NO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is used in various chemical syntheses and has applications in the production of agricultural chemicals, pharmaceuticals, and other organic compounds .
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(trifluoromethyl)nicotinaldehyde can be achieved through several methods. One common method involves the cyclization reaction of dicyanofluoroacetamide with N-hydroxyethylsulfonamide salts. Another method includes the oxycarbonylation of 4-chloro-2-(trifluoromethyl)pyridine-3-methanol . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and fluorinated molecules.
Biology: This compound is used in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, including antibiotics and antifungal agents.
Industry: It is used in the production of agricultural chemicals such as pesticides and herbicides
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(trifluoromethyl)nicotinaldehyde can be compared with similar compounds such as:
4-Chloro-2-(trifluoromethyl)nicotinic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde: This compound has a similar structure but with different substitution patterns, affecting its chemical properties and uses
Eigenschaften
CAS-Nummer |
1211583-98-0 |
|---|---|
Molekularformel |
C7H3ClF3NO |
Molekulargewicht |
209.55 g/mol |
IUPAC-Name |
4-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-2-12-6(4(5)3-13)7(9,10)11/h1-3H |
InChI-Schlüssel |
OCHISXJNCQENLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)

![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)
![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)

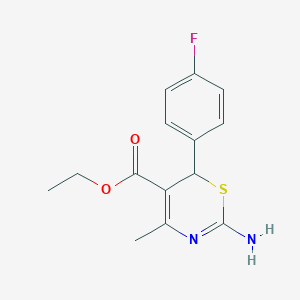



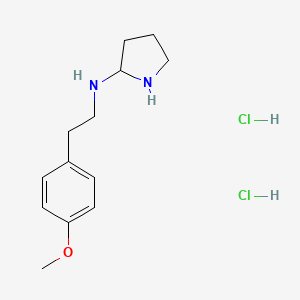
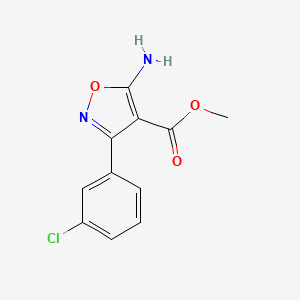
![(R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11811719.png)
